Product packaging for O-Ethylcholine iodide(Cat. No.:CAS No. 16332-51-7)

O-Ethylcholine iodide

Cat. No.: B1206740
CAS No.: 16332-51-7
M. Wt: 259.13 g/mol
InChI Key: SHCLHGQKJMOYER-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethylcholine Iodide, with the molecular formula C 7 H 18 INO, is a quaternary ammonium salt and an analog of the essential neurotransmitter acetylcholine. In research settings, choline analogs like this are valuable tools for investigating cholinergic systems . The structural similarity of O-ethylcholine to acetylcholine suggests its potential use in studies focusing on neurotransmitter uptake, receptor binding, and enzyme kinetics. Researchers may employ it as a precursor or an intermediate in the synthesis of more complex biochemical tools or radioligands. The iodide counterion is often chosen in such compounds to facilitate purification and enhance stability. As a quaternary ammonium compound, it is typically highly soluble in water and other polar solvents, which is a key consideration for preparing stock solutions in biological assays . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18INO B1206740 O-Ethylcholine iodide CAS No. 16332-51-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16332-51-7

Molecular Formula

C7H18INO

Molecular Weight

259.13 g/mol

IUPAC Name

2-ethoxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H18NO.HI/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

SHCLHGQKJMOYER-UHFFFAOYSA-M

SMILES

CCOCC[N+](C)(C)C.[I-]

Canonical SMILES

CCOCC[N+](C)(C)C.[I-]

Related CAS

4358-14-9 (Parent)

Synonyms

(2-ethoxyethyl)trimethylammonium chloride
ethylcholine ether
O-ethylcholine
O-ethylcholine bromide
O-ethylcholine chloride
O-ethylcholine iodide

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of O Ethylcholine Iodide

Quaternization Routes for O-Ethylcholine Iodide Synthesis

The primary method for synthesizing this compound and similar quaternary ammonium (B1175870) salts is through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine. mdpi.com In the context of this compound, this typically involves the reaction of a tertiary amine with an ethylating agent in the presence of an iodide source.

A common synthetic route involves the quaternization of a tertiary amine like 2-(dimethylamino)ethanol or its derivatives. For instance, the reaction of 2-(diethylamino)ethanol (B1670525) (DEAE) with an appropriate ethylating agent can yield quaternary ammonium salts. sigmaaldrich.com The choice of solvent is critical in the Menschutkin reaction, with polar aprotic solvents often favoring the reaction rate. mdpi.com The iodide anion is a particularly effective leaving group, which can lead to higher product yields compared to other halides like bromide. mdpi.comresearchgate.net

The quaternization process can be represented by the following general scheme: R₃N + R'-I → [R₃NR']⁺I⁻

Where R₃N is the tertiary amine and R'-I is the iodoalkane.

For the synthesis of this compound, specific precursors can be utilized. One potential pathway involves the reaction of 2-ethoxy-N,N-dimethylethanamine with methyl iodide. guidechem.com Alternatively, starting with 2-(dimethylamino)ethanol, an ethoxy group can be introduced prior to or concurrently with the quaternization step. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield and purity of the final product.

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are indispensable tools in biomedical research, allowing for the tracing of molecules in biological systems. criver.comresearchgate.net The synthesis of isotopically labeled this compound, particularly with tritium (B154650) (³H) and carbon-11 (B1219553) (¹¹C), enables detailed mechanistic and pharmacokinetic studies.

Tritium Labeling Strategies

Tritium (³H) is a beta-emitting isotope of hydrogen that is widely used in drug discovery and metabolic studies due to its low background radiation and the ability to be incorporated into molecules without altering their chemical structure. nih.govresearchgate.net Several strategies can be employed for tritium labeling of this compound.

One common method is through the use of tritiated precursors. For instance, [³H]methyl iodide is a frequently used reagent for introducing a tritiated methyl group. mdpi.compsu.edu The synthesis would involve the quaternization of a suitable tertiary amine precursor with [³H]methyl iodide.

Table 1: Tritium Labeling Approaches

Method Description Precursor Example
Tritiated Methylating Agent Quaternization using a tritiated methylating agent like [³H]methyl iodide. 2-ethoxy-N,N-dimethylethanamine
Catalytic Tritiodehalogenation Replacement of a halogen atom with tritium using a catalyst (e.g., Pd/C) and tritium gas. mdpi.com A halogenated precursor of O-Ethylcholine

| Hydrogen Isotope Exchange | Direct exchange of hydrogen atoms with tritium, often catalyzed by a metal complex. researchgate.netmdpi.com | this compound |

It is important to note that N- and O-tritiomethylated compounds can sometimes exhibit metabolic instability, which may need to be considered in the design of in vivo studies. mdpi.com

Carbon-11 Labeling for Mechanistic Tracing

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, making it ideal for positron emission tomography (PET) imaging. openmedscience.comwikipedia.org PET imaging with ¹¹C-labeled compounds allows for the non-invasive study of metabolic processes in real-time. openmedscience.comunm.edu

The synthesis of [¹¹C]this compound typically involves the rapid methylation of a precursor molecule using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. imist.ma [¹¹C]Methyl iodide is synthesized from cyclotron-produced [¹¹C]CO₂. unm.edu

The general scheme for ¹¹C-labeling is as follows: Precursor + [¹¹C]CH₃I → [¹¹C]this compound

The synthesis must be rapid and efficient due to the short half-life of ¹¹C. unm.edu Automated synthesis modules are often employed to handle the high radioactivity and ensure timely production. The resulting [¹¹C]this compound can then be used as a tracer in PET studies to investigate processes such as cell membrane synthesis and tumor proliferation. wikipedia.orgnih.gov

Preparation of Structurally Modified O-Ethylcholine Analogs for Structure-Activity Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. nih.govkcl.ac.uk

The synthesis of O-Ethylcholine analogs can involve modifications at several positions:

Modification of the Quaternary Ammonium Headgroup: The methyl groups on the nitrogen atom can be replaced with other alkyl groups of varying sizes to probe the steric and electronic requirements for activity.

Alteration of the Ethyl Ether Linkage: The length of the alkyl chain in the ether group can be varied, or the ether oxygen can be replaced with other functional groups to assess the importance of this linkage.

Changes to the Ethyl Backbone: The two-carbon chain connecting the nitrogen and the ether oxygen can be lengthened or branched to investigate the optimal spatial arrangement of the functional groups.

For example, a series of analogs could be synthesized where the N,N-dimethylamino group is replaced with N,N-diethylamino or other substituted amine groups. Similarly, the ethyl ether could be replaced with a propyl or butyl ether. The synthesis of these analogs would follow similar quaternization routes as described for this compound, using appropriately modified precursors. atamanchemicals.comscirp.org

Table 2: Examples of Structural Modifications for SAR Studies

Modification Site Example of Modification Synthetic Precursor Example
Quaternary Ammonium Group Replacement of methyl with ethyl groups 2-ethoxy-N-ethyl-N-methylethanamine
Ether Linkage Replacement of ethyl ether with propyl ether 2-(propoxy)-N,N-dimethylethanamine

| Ethyl Backbone | Lengthening the backbone to three carbons | 3-ethoxy-N,N-dimethylpropan-1-amine |

Purification and Characterization Techniques for Research-Grade Compounds (excluding basic identification data)

Obtaining research-grade this compound and its analogs requires rigorous purification and characterization to ensure the absence of impurities that could confound experimental results.

Purification Techniques:

Beyond simple recrystallization, advanced purification methods are often necessary for quaternary ammonium salts.

Ion-Exchange Chromatography: This technique is highly effective for purifying ionic compounds like this compound. The crude product is passed through a column containing a stationary phase with charged functional groups, which selectively retain the desired compound, allowing for the separation from uncharged or differently charged impurities. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for isolating highly pure compounds. For quaternary ammonium salts, reversed-phase HPLC is commonly used, where the compound is separated based on its hydrophobicity.

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and purification. For instance, Amberlite XAD columns can be employed to isolate quaternary ammonium compounds from aqueous solutions by adding a suitable counter-ion. nih.gov The purified compound is then eluted with a solvent like methanol.

Azeotropic Distillation: This method can be used to remove water from the reaction mixture, which can be particularly useful as quaternary ammonium salts are often highly water-soluble. google.com

Characterization Techniques:

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are used to unambiguously assign the structure of the molecule and its analogs. For isotopically labeled compounds, ¹H, ¹³C, and tritium NMR are crucial for confirming the position and extent of labeling. criver.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, confirming the elemental composition of the synthesized compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing charged molecules like quaternary ammonium salts.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule, providing further confirmation of its structure. mdpi.comresearchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should match the theoretical values for the proposed structure.

By employing these advanced synthetic, purification, and characterization methodologies, researchers can obtain high-quality this compound and its derivatives, enabling precise and reliable scientific investigations.

Molecular and Cellular Mechanism of Action Studies of O Ethylcholine Iodide

Investigations of Cholinesterase Interactions

O-Ethylcholine is the ethyl analog of choline (B1196258), the natural precursor to the neurotransmitter acetylcholine (B1216132). Its interactions with cholinesterases, the enzymes responsible for hydrolyzing acetylcholine, have been a subject of investigation to understand substrate specificity and enzyme kinetics. The primary enzymes in this class are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

In vitro studies have demonstrated that the acetylated form of O-Ethylcholine, known as acetyl-ethylcholine, serves as a substrate for acetylcholinesterase (AChE). However, its kinetic parameters for hydrolysis differ significantly from those of acetylcholine, the enzyme's preferred substrate.

Research using AChE derived from the electric eel has shown that acetyl-ethylcholine is hydrolyzed at a considerably slower rate than acetylcholine. The Michaelis constant (Kₘ) for acetyl-ethylcholine is approximately 4.5 times higher than that of acetylcholine, indicating a lower binding affinity for the enzyme's active site. Furthermore, the maximum velocity (Vₘₐₓ) of the hydrolysis reaction is only about 3% of that observed with acetylcholine, signifying a much less efficient catalytic process. These findings suggest that the substitution of a methyl group with an ethyl group on the choline moiety hinders both optimal binding and the subsequent catalytic steps of hydrolysis by AChE.

Additionally, O-Ethylcholine iodide itself has been observed to exert a weak inhibitory effect on the hydrolysis of acetylcholine by AChE.

Interactive Data Table: AChE Hydrolysis of Choline Esters
SubstrateRelative KₘRelative Vₘₐₓ (%)Enzyme Source
Acetylcholine1.0100Electric Eel
Acetyl-ethylcholine4.53Electric Eel

The interaction of acetyl-ethylcholine has also been characterized with butyrylcholinesterase (BChE), often referred to as pseudocholinesterase. Similar to the findings with AChE, BChE is capable of hydrolyzing acetyl-ethylcholine, but with lower efficiency compared to acetylcholine.

Using BChE from horse serum, studies revealed that the Kₘ for acetyl-ethylcholine was approximately 1.7 times higher than for acetylcholine. The Vₘₐₓ for the ethyl-analog was found to be about 25% of the rate for acetylcholine. While the reduction in catalytic efficiency is significant, it is less pronounced than that observed with AChE. This indicates that the active site of BChE is more accommodating to the larger ethyl group on the choline moiety than the highly specific active site of AChE.

Interactive Data Table: BChE Hydrolysis of Choline Esters
SubstrateRelative KₘRelative Vₘₐₓ (%)Enzyme Source
Acetylcholine1.0100Horse Serum
Acetyl-ethylcholine1.725Horse Serum

Choline acetyltransferase (ChAT) is the enzyme responsible for the biosynthesis of acetylcholine from choline and acetyl-CoA. wikipedia.org The specificity of ChAT for its choline substrate has been investigated using various choline analogs, including O-Ethylcholine.

In vitro experiments with a purified preparation of ChAT from squid head ganglia have shown that O-Ethylcholine can act as a substrate for the enzyme, undergoing acetylation to form acetyl-ethylcholine. However, it is a significantly poorer substrate than choline. The rate of acetylation of O-Ethylcholine was found to be only 10% of the rate observed for choline under identical assay conditions. This demonstrates that the active site of choline acetyltransferase has a strong preference for the methyl groups of the natural substrate, and the substitution with an ethyl group impedes the efficiency of the acetyl-transfer reaction.

Interactive Data Table: Substrate Specificity of Choline Acetyltransferase
SubstrateRelative Rate of Acetylation (%)Enzyme Source
Choline100Squid Head Ganglia
O-Ethylcholine10Squid Head Ganglia

Receptor Binding and Activation Studies in vitro (e.g., cholinergic receptors)

O-Ethylcholine, as an analog of choline and structurally related to the neurotransmitter acetylcholine, has been studied for its ability to bind to cholinergic receptors, such as the nicotinic acetylcholine receptor (nAChR).

The interaction of O-Ethylcholine with the ion channel of the nicotinic acetylcholine receptor has been explored through competitive binding assays. These studies measure the ability of a compound to displace a known radiolabeled ligand that binds to a specific site on the receptor complex.

Research on the nAChR from Torpedo electroplax demonstrated that ethylcholine can inhibit the binding of the radiolabeled channel ligand [³H]perhydrohistrionicotoxin. This inhibition indicates that ethylcholine binds to the receptor's ion channel domain. The inhibition constant (Kᵢ) for ethylcholine in this system was determined to be 25 µM. The Kᵢ value provides a measure of the ligand's binding affinity for this specific site on the receptor channel, with lower values indicating higher affinity. For comparison, the natural substrate choline binds to the closed state of the muscle nicotinic receptor with a dissociation constant (Kd) of 4.1 mM (4100 µM), indicating a much lower affinity than ethylcholine for the channel binding site. nih.gov

Interactive Data Table: Binding Affinity for Nicotinic Receptor Channel
LigandInhibition Constant (Kᵢ)Receptor Source
O-Ethylcholine25 µMTorpedo electroplax

The binding of an agonist to a cholinergic receptor initiates a series of conformational changes that lead to the opening of the ion channel. elifesciences.org This process involves the transition of the receptor from a resting (closed) state to an active (open) state, and potentially to a desensitized (closed) state upon prolonged agonist exposure. elifesciences.org These transitions are driven by the favorable binding energy the agonist provides to the active and desensitized conformations over the resting state.

While this is the general mechanism for cholinergic agonists, specific high-resolution structural studies detailing the precise conformational changes induced by the binding of this compound are not extensively available in the scientific literature. Such studies, often employing techniques like X-ray crystallography or cryo-electron microscopy, are typically focused on the natural neurotransmitter or more potent and pharmacologically significant ligands. Therefore, the exact dynamics and structural alterations in the receptor upon binding O-Ethylcholine remain an area for further investigation.

Cellular Transport Mechanisms and Intracellular Trafficking

The entry of choline and its derivatives into cells is a critical step for various physiological functions, primarily mediated by specific transport systems. However, the precise mechanisms for this compound are not clearly defined.

High-Affinity Choline Uptake (HACU) System Modulation

Membrane Permeability and Translocation Studies (e.g., using cell models)

The permeability of a molecule across the cell membrane is influenced by factors such as its size, charge, and lipid solubility. This compound, being a quaternary ammonium (B1175870) salt, is a charged molecule. Generally, charged molecules exhibit low passive diffusion across the lipid bilayer of the cell membrane. Therefore, its translocation is likely to be dependent on membrane transport proteins. However, specific studies using cell models to determine the permeability coefficient of this compound or to identify the transporters involved have not been found in the reviewed literature.

Energy-Dependent and Energy-Independent Uptake Pathways

Cellular uptake can occur through energy-dependent (active transport) or energy-independent (passive diffusion, facilitated diffusion) pathways. Given the charged nature of this compound, its transport into cells is likely to be a mediated process. Active transport mechanisms require cellular energy in the form of ATP to move substances against their concentration gradient. Facilitated diffusion, while also protein-mediated, does not directly consume ATP and relies on the electrochemical gradient of the substance. Without specific experimental data on the uptake of this compound in the presence of metabolic inhibitors or under varying temperature conditions, it is not possible to definitively characterize its uptake as energy-dependent or -independent.

Influence on Intracellular Biochemical Pathways in Cell Cultures

Once inside the cell, choline participates in several key biochemical pathways, including the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. It is conceivable that this compound could interfere with these pathways. For instance, it might be a substrate or an inhibitor for choline kinase, the first enzyme in the Kennedy pathway for phosphatidylcholine synthesis. However, research articles detailing the effects of this compound on specific intracellular biochemical pathways in cell cultures are not available.

Molecular Interactions with Membrane Components

The interaction of small molecules with membrane lipids can alter the physical properties of the cell membrane, such as fluidity and permeability. The positively charged head group of this compound could potentially interact with the negatively charged phosphate groups of phospholipids in the cell membrane. Such interactions could influence the packing of lipid molecules and, consequently, membrane fluidity. However, biophysical studies, such as fluorescence anisotropy or differential scanning calorimetry, specifically investigating the interaction of this compound with model or cellular membranes, have not been identified.

Preclinical and in Vitro / Ex Vivo Biological Activity Investigations

Effects on Neuronal Cell Function in Isolated Systems (e.g., synaptosomes, primary neuronal cultures)

The aziridinium (B1262131) ion of choline (B1196258) mustard has been shown to inhibit both high- and low-affinity choline transport in synaptosomes prepared from rat brain. nih.gov This inhibition of choline uptake is a critical disruption of neuronal function, as choline is a necessary precursor for the synthesis of the neurotransmitter acetylcholine (B1216132). frontiersin.org The inhibitory effect of the choline mustard aziridinium ion on choline transport was found to be approximately ten times less potent than that of hemicholinium-3, a well-known inhibitor of this process. nih.gov

Studies on ethylcholine mustard, which forms the reactive ethylcholine aziridinium (AF64A) ion in aqueous solutions, indicate that this compound is transported into cholinergic neurons via the choline transporter system. wikipedia.org This selective uptake is a key factor in its targeted effects on this specific neuronal population. Once inside the neuron, it exerts its effects, leading to significant alterations in cellular function. wikipedia.org

Modulation of Neurotransmitter Release in Tissue Preparations

ECMA/AF64A profoundly modulates neurotransmitter release, specifically by depleting acetylcholine. nih.gov This depletion is a direct consequence of the compound's multifaceted impact on cholinergic neurons. A primary mechanism is the irreversible inhibition of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. wikipedia.org By inhibiting ChAT, ECMA/AF64A effectively halts the production of acetylcholine, leading to a reduction in the amount of neurotransmitter available for release.

Furthermore, the cytotoxic effects of ECMA/AF64A on cholinergic neurons contribute to the long-term depletion of acetylcholine. wikipedia.orgnih.gov By causing the death of these neurons, the compound eliminates the source of acetylcholine production and release in the affected tissues. This neurotoxic effect has been observed in various preclinical models, including the rat cortex and retina. nih.govnih.gov

Impact on Cellular Viability and Proliferation in Research Cell Lines (excluding safety/toxicity outcomes)

The primary impact of ECMA/AF64A on cellular viability is its selective cytotoxicity towards cholinergic neurons. wikipedia.orgnih.gov This effect is dose-dependent, with higher concentrations leading to more significant and less selective cell loss. nih.gov At lower concentrations, ECMA/AF64A can induce a more targeted loss of cholinergic neuronal elements, characterized by gliosis and the disappearance of these specific neurons. nih.gov This selective reduction in viability is a key feature that makes ECMA/AF64A a useful tool for creating animal models of cholinergic hypofunction. nih.gov

There is a lack of available research specifically investigating the impact of O-Ethylcholine iodide or its analog ECMA/AF64A on the proliferation of research cell lines. The existing literature primarily focuses on the compound's effects on the viability of post-mitotic, differentiated neuronal cells.

Enzyme Activity Modulation in Ex Vivo Tissue Extracts

ECMA/AF64A is a potent and irreversible inhibitor of choline acetyltransferase (ChAT). wikipedia.org Studies have demonstrated that it acts as an active site-directed inhibitor of this crucial enzyme for acetylcholine synthesis. wikipedia.org In addition to its effects on ChAT, ECMA/AF64A also leads to a depletion of acetylcholinesterase (AChE) activity in treated tissues. nih.gov This reduction in AChE activity is likely a secondary effect resulting from the loss of cholinergic neurons and their associated terminal arbors where AChE is located. nih.gov

EnzymeEffect of ECMA/AF64A
Choline Acetyltransferase (ChAT)Irreversible Inhibition
Acetylcholinesterase (AChE)Depletion of Activity

Studies in Preclinical Models (e.g., animal tissue models)

The chicken and rat retina have served as valuable ex vivo models for studying the effects of ECMA/AF64A. In the chicken retina, a single intravitreal injection of ECMA resulted in a prolonged 70% depletion of ChAT activity and a 40% depletion of AChE activity. nih.gov These biochemical changes corresponded with the morphological destruction of two populations of cholinergic cells. nih.gov Notably, other neurotransmitter systems, including GABA, glycine, and dopamine, remained unchanged, highlighting the specificity of ECMA for the cholinergic system in this model. nih.gov

Similarly, in the rat retina, intravitreal injection of AF64A caused a significant depletion of acetylcholine content. nih.gov This depletion was associated with an increase in the number of muscarinic acetylcholine receptors, a phenomenon consistent with denervation supersensitivity. nih.gov

Biochemical Effects of ECMA in Chicken Retina

Parameter Percentage Change
Choline Acetyltransferase (ChAT) Activity -70%
Acetylcholinesterase (AChE) Activity -40%
GABA Levels No Change
Glycine Levels No Change

Advanced Analytical and Spectroscopic Research Methodologies for O Ethylcholine Iodide Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-Ethylcholine iodide. Both ¹H and ¹³C NMR are employed to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

In studies of biomolecular interactions, NMR is invaluable for probing the dynamic and structural changes that occur when this compound binds to proteins or other macromolecules. For instance, NMR of live cells can be utilized to trace the metabolic fate of choline (B1196258) analogs. grantome.com Changes in the chemical shifts and relaxation times of the this compound nuclei upon binding can provide detailed information about the binding interface and conformational changes in both the small molecule and its binding partner. This technique is particularly useful for understanding how choline analogs interact with choline-binding proteins.

Mass Spectrometry (MS) Techniques for Metabolite Identification and Distribution (e.g., DESI-MSI)

Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound and its metabolites. High-resolution MS provides accurate mass measurements, confirming the elemental composition of the parent compound and its metabolic products. Tandem MS (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. doi.org

A particularly innovative application of MS in this field is Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI). nih.govfrontiersin.orglcms.cz This ambient ionization technique allows for the label-free visualization of the spatial distribution of this compound and its metabolites directly in tissue sections. lcms.cz DESI-MSI has been successfully used to study the distribution of various lipids and small molecules, including choline and its analogs, in different biological contexts, such as cancer research. nih.govfrontiersin.orgresearchgate.net This method provides a molecular snapshot of where the compound and its derivatives are localized within a complex biological sample, offering insights into its mechanism of action and metabolic pathways. lcms.cz

Table 1: Comparison of MS Techniques for this compound Analysis

TechniqueInformation ProvidedKey Advantages
High-Resolution MS Accurate mass and elemental composition.High accuracy and specificity.
Tandem MS (MS/MS) Structural information through fragmentation patterns. doi.orgConfident identification of compounds in complex mixtures. doi.org
DESI-MSI Spatial distribution of the compound and its metabolites in tissue. nih.govlcms.czLabel-free imaging, minimal sample preparation. frontiersin.orglcms.cz

Chromatographic Separations for Purity and Quantitative Analysis in Research Experiments

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative analysis in various experimental samples. oup.comirg-wp.comnih.gov HPLC methods are widely used for the analysis of quaternary ammonium (B1175870) compounds. oup.comirg-wp.comnih.gov

Several HPLC methods have been developed for the separation and quantification of quaternary ammonium compounds. These include ion-pairing chromatography on reversed-phase columns and ion-exchange chromatography. oup.com For detection, UV detectors can be used for aromatic quaternary ammonium compounds, while a refractive index (RI) detector can be used for both aliphatic and aromatic types. oup.com Combining both detectors in series allows for comprehensive analysis of mixtures. oup.com The purity of this compound can be determined by analyzing a sample and quantifying the percentage of the main peak relative to any impurity peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration, allowing for the determination of this compound concentration in unknown samples with high precision and accuracy. rsc.org

Radiometric Assays for Enzyme Kinetics and Uptake Studies

Radiometric assays are highly sensitive methods used to study enzyme kinetics and cellular uptake of this compound. creative-enzymes.comwikidoc.org These assays typically involve a radiolabeled form of the compound, such as with ³H or ¹⁴C. nih.govresearchgate.net

In enzyme kinetics studies, radiolabeled this compound can be used as a substrate for enzymes like choline acetyltransferase. nih.govresearchgate.netnovusbio.com The rate of the enzymatic reaction is determined by measuring the radioactivity of the product formed over time. creative-enzymes.com This allows for the calculation of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For cellular uptake studies, cells are incubated with radiolabeled this compound, and the amount of radioactivity accumulated inside the cells is measured. frontiersin.org This provides a direct measure of the transport of the compound across the cell membrane. Scintillation proximity assays are a common format for these experiments, where the uptake of the radiolabeled ligand brings it close to a scintillant, generating a quantifiable signal. frontiersin.org

Optical Spectroscopy Methods (e.g., Fluorescence, Circular Dichroism) for Biomolecular Interactions

Optical spectroscopy techniques, including fluorescence and circular dichroism (CD), are powerful tools for investigating the interactions of this compound with biomolecules. rsc.orgjakubdostalek.czirb.hr

Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon binding to this compound. nih.govresearchgate.net Binding can lead to quenching or enhancement of the fluorescence signal, or a shift in the emission maximum, providing information about the binding affinity and the local environment of the fluorophore. nih.govresearchgate.net If this compound itself is fluorescent or is labeled with a fluorescent tag, its binding to a target can be directly monitored.

Circular dichroism (CD) spectroscopy is used to study changes in the secondary and tertiary structure of proteins upon interaction with this compound. mdpi.comcsic.es The far-UV CD spectrum provides information about the protein's secondary structure (alpha-helices, beta-sheets), while the near-UV CD spectrum is sensitive to the tertiary structure. csic.es Changes in the CD spectrum upon addition of this compound can indicate conformational changes induced by binding. csic.esumh.es

Table 2: Optical Spectroscopy Methods for Studying this compound Interactions

TechniquePrincipleInformation Gained
Fluorescence Spectroscopy Measures changes in light emission from fluorescent molecules. nih.govBinding affinity, changes in the local environment of the binding site. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light. mdpi.comcsic.esConformational changes in biomolecules upon binding. csic.es

Flow Cytometry and Confocal Microscopy for Cellular Uptake and Localization

Flow cytometry and confocal microscopy are indispensable techniques for studying the cellular uptake and subcellular localization of this compound, particularly when it is fluorescently labeled.

Flow cytometry allows for the rapid, high-throughput quantification of fluorescently labeled this compound uptake in a large population of cells. nih.govmdpi.comresearchgate.net Cells are passed one by one through a laser beam, and the fluorescence intensity of each cell is measured. researchgate.net This provides statistical data on the percentage of cells that have taken up the compound and the average uptake per cell. rsc.org It is a powerful tool for screening the effects of different conditions or inhibitors on cellular uptake. dovepress.com

Confocal microscopy provides high-resolution images of the subcellular distribution of fluorescently labeled this compound. nih.govresearchgate.netresearchgate.netscielo.br By optically sectioning the cell, it is possible to determine whether the compound is localized to specific organelles, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. nih.gov This information is crucial for understanding the compound's mechanism of action at the cellular level. scielo.br

Colorimetric and Spectrophotometric Assays for Enzyme Activity

Colorimetric and spectrophotometric assays are widely used for measuring the activity of enzymes that may interact with or be modulated by this compound. semanticscholar.orgsigmaaldrich.com These assays are typically based on a color change that can be quantified using a spectrophotometer.

A classic example is the Ellman's assay, which is used to measure the activity of cholinesterases. nih.govresearchgate.netsrce.hrnih.gov In this assay, a substrate analog like acetylthiocholine (B1193921) iodide is hydrolyzed by the enzyme to produce thiocholine (B1204863). semanticscholar.orgbpsbioscience.com The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. semanticscholar.orgresearchgate.net The rate of color formation is proportional to the enzyme activity. bpsbioscience.com

Another type of colorimetric assay can be designed to detect the release of iodide. doi.orgnih.gov The iodide can be enzymatically or chemically oxidized to iodine, which then forms a colored complex with starch that can be quantified. doi.orgnih.gov These assays are often adapted for a high-throughput format in microtiter plates, making them suitable for screening large numbers of samples. nih.gov

Computational and Theoretical Investigations of O Ethylcholine Iodide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This approach models the interaction between a small molecule, such as O-Ethylcholine iodide, and a macromolecule's binding site, elucidating the basis of molecular recognition. nih.govnih.gov

Detailed Research Findings: In a hypothetical molecular docking study, this compound would be docked into the binding site of a relevant biological target, for instance, a choline-binding protein or an enzyme like acetylcholinesterase, to which it is structurally analogous. The process involves two main steps: sampling various conformations (poses) of the ligand within the binding site and then ranking these poses using a scoring function. nih.gov

The results of such a study would predict the binding energy, typically expressed in kcal/mol, which indicates the stability of the this compound-protein complex. A more negative value suggests a stronger binding affinity. oatext.com Furthermore, the analysis would reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the quaternary ammonium (B1175870) group of this compound and the amino acid residues of the protein. mdpi.comnih.gov These interactions are crucial for the stability and specificity of the binding. For example, the positively charged nitrogen of the choline (B1196258) moiety is expected to form strong electrostatic or cation-π interactions with aromatic or negatively charged residues in the binding pocket.

An illustrative output of a molecular docking simulation is presented below.

Table 1: Illustrative Molecular Docking Results for this compound with a Target Protein

ParameterValueInteracting Residues (Hypothetical)
Binding Affinity (ΔG)-7.5 kcal/molTYR 84, TRP 279, ASP 321
Hydrogen Bonds1SER 122
Hydrophobic Interactions4PHE 330, LEU 282, TRP 86
Electrostatic InteractionsCation-πTRP 86, TYR 334

This data helps in understanding how this compound fits within a biological receptor, providing a structural basis for its potential activity. researchgate.net

Molecular Dynamics (MD) Simulations of this compound and Its Interactions with Biomolecules

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govglycoforum.gr.jp By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of this compound and its complexes with biomolecules, offering insights that are not accessible from static models. nih.govnumberanalytics.com

MD simulations are extensively used to study how a solute like this compound behaves in different environments. In an aqueous solution, simulations can reveal the structure of the hydration shell around the molecule, particularly around the charged quaternary head and the iodide counter-ion.

When placed in a simulated biological membrane, such as a lipid bilayer, MD simulations can predict the molecule's permeability and preferred location. nih.govnih.gov The simulation tracks the interactions between this compound and the lipid molecules, determining whether it stays in the aqueous phase, adsorbs to the membrane surface, or permeates through the hydrophobic core. chemrxiv.org Key parameters like the potential of mean force (PMF) can be calculated to quantify the energy barrier for membrane translocation. nih.gov

Once a protein-ligand complex is predicted by molecular docking, MD simulations are used to assess its stability and dynamics. researchgate.netnih.gov A simulation running for nanoseconds can show whether the ligand remains stably bound in the predicted pose or if it undergoes conformational changes or even dissociates from the binding site. nih.gov

Key metrics used to analyze the stability of the this compound-protein complex include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and the ligand from their initial positions over time. A low and stable RMSD value indicates the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can signify flexibility that may be important for ligand binding or protein function. researchgate.net

Table 2: Illustrative MD Simulation Stability Metrics for an this compound-Protein Complex

MetricAverage ValueInterpretation
Protein Backbone RMSD0.2 nmStable complex, minimal conformational change
Ligand RMSD0.15 nmLigand remains stably bound in the active site
Average Protein RMSF0.1 nmMost residues are stable, with higher fluctuations in loop regions
Radius of Gyration (Rg)2.5 nmThe protein maintains its compact structure

Conformational analysis focuses on the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, this includes the rotation around the C-C and C-O bonds of the ethylcholine backbone. While free rotation is possible, certain conformations (staggered) are energetically more favorable than others (eclipsed) due to lower torsional strain and steric hindrance. libretexts.orgyoutube.com

Free energy calculations provide a quantitative measure of binding affinity, which is more rigorous than docking scores. biorxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-protein complex from MD simulation snapshots. numberanalytics.com Alchemical free energy calculations offer an even more accurate, albeit computationally intensive, approach to determine the relative binding affinities of similar ligands. nih.gov The Gibbs free energy (ΔG) change indicates the spontaneity of the binding process. savemyexams.comlibretexts.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. wikipedia.orguni-mainz.de These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals. scienceopen.com

For this compound, quantum calculations can determine:

Electronic Structure: The distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map visually represents these areas, indicating sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. chimicatechnoacta.ru The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. chimicatechnoacta.ru

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity in chemical reactions. chimicatechnoacta.ru

Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)6.3 eVRelates to chemical stability and reactivity
Dipole Moment12.5 DMeasures the overall polarity of the molecule

These calculations provide fundamental insights into the intrinsic properties of this compound, which underpin its interactions with other molecules. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com

To develop a QSAR model for this compound, one would first need experimental (in vitro) activity data for a set of structurally related choline derivatives. biorxiv.org Then, for each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features would be calculated. researchgate.net Using statistical methods like partial least squares (PLS) regression, a mathematical equation is generated that correlates these descriptors with the observed biological activity. biorxiv.org

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized derivatives of this compound.

Provide insight into which molecular properties are most important for the desired biological activity, thereby guiding the design of more potent compounds. mdpi.com

A validated QSAR model serves as a valuable predictive tool in the early stages of drug discovery, allowing for the efficient screening of virtual libraries of compounds and prioritizing synthetic efforts. nih.gov

Future Directions and Emerging Research Avenues for O Ethylcholine Iodide

Development of O-Ethylcholine Iodide as a Molecular Probe for Specific Biological Processes

The development of sophisticated molecular probes is crucial for elucidating complex biological pathways. This compound's structure, featuring a choline (B1196258) analog and an iodide counter-ion, makes it a prime candidate for engineering into versatile probes.

Future research could focus on leveraging the iodide component as a detectable marker. Iodine-containing probes have been successfully developed for techniques like secondary ion mass spectrometry (SIMS), allowing for the identification of molecules of interest through immunolabeling procedures rsc.org. This compound could be adapted for similar purposes, where the choline moiety directs it to specific cells or tissues, and the iodine atom serves as a unique signature for high-resolution imaging.

Furthermore, stable-isotope labeling of the ethyl group could create probes for magnetic resonance spectroscopy (MRS). For instance, a deuterated and ¹³C-labeled choline analog has been shown to be a promising molecular probe for monitoring the synthesis of acetylcholine (B1216132) in the brain using hyperpolarization methods nih.gov. A similarly modified this compound could be used to trace the metabolic fate of the ethyl-choline group in real-time, providing insights into enzymatic activity and metabolic flux in both healthy and diseased states. The development of novel fluorescence sensors for iodide also opens the possibility of designing this compound-based probes that report on iodide uptake or transport in specific cellular environments nih.gov.

Table 1: Potential Molecular Probes Based on this compound
Probe TypeLabeling StrategyDetection MethodPotential Biological Application
Mass Spectrometry ProbeLeverage natural iodine atomSecondary Ion Mass Spectrometry (SIMS)High-resolution imaging of cholinergic-rich regions.
Magnetic Resonance ProbeStable-isotope labeling (e.g., ¹³C, ²H) on the ethyl groupHyperpolarized Magnetic Resonance Spectroscopy (MRS)Real-time tracking of acetylcholine synthesis and metabolism. nih.gov
RadiotracerRadiolabeling of the ethyl group (e.g., ¹¹C)Positron Emission Tomography (PET)In vivo imaging of neuroreceptor binding and enzyme activity. researchgate.net
Fluorescence ProbeFunctionalization with a fluorophore sensitive to iodideFluorescence MicroscopyMonitoring iodide transport and concentration in living cells. nih.gov

Exploration of Novel Synthetic Methodologies for Derivatives

The therapeutic and research potential of this compound can be significantly expanded through the synthesis of novel derivatives. Exploring advanced synthetic methodologies will be key to creating a library of compounds with tailored properties, such as enhanced specificity, better bioavailability, or unique functionalities.

Methodologies used for creating analogs of other bioactive molecules can be adapted for this compound. For example, techniques developed for the synthesis of tellurium-containing choline and acetylcholine analogs could be applied to create heavier chalcogen versions of O-Ethylcholine nih.gov. Similarly, strategies for producing conformationally restricted analogs of molecules like nicotine could be employed to lock the O-Ethylcholine structure into specific shapes, potentially increasing its affinity and selectivity for particular receptor subtypes nih.gov.

Future synthetic efforts could focus on several key areas:

Modification of the Ethyl Group: Introducing different alkyl or functionalized chains in place of the ethyl group to probe the binding pockets of target proteins.

Alteration of the Quaternary Ammonium (B1175870) Head: Replacing the methyl groups with other substituents to modulate the compound's charge distribution and steric profile.

Substitution of the Iodide Counter-ion: Exchanging iodide for other anions to alter the compound's solubility, stability, and pharmacokinetic properties.

Creation of Iodo-Heterocycles: Incorporating the ethyl-choline motif into more complex heterocyclic scaffolds, such as quinoline derivatives, which have shown biological activity jyoungpharm.orgnih.gov.

These synthetic explorations will be crucial for developing second-generation compounds with improved pharmacological profiles.

Uncharted Molecular Targets and Mechanistic Pathways for Investigation

While this compound is structurally related to acetylcholine, its full spectrum of molecular targets and mechanisms of action remains largely unexplored. Future research should venture beyond the known cholinergic system to identify novel interaction partners and signaling pathways.

The iodide component of the molecule suggests a potential interaction with iodine-specific transport systems and metabolic pathways. Iodide is actively transported into thyroid cells by the sodium-iodide symporter (NIS) and is crucial for thyroid hormone synthesis nih.govnih.gov. It is conceivable that this compound could modulate NIS activity or be recognized by other iodide transporters like PENDRIN, ANO1, and CFTR nih.govnih.gov. Investigating its effect on these pathways could reveal novel therapeutic applications in thyroid-related disorders. The mechanism may also be related to the ability of certain compounds to form charge-transfer complexes with iodine, which can correlate with antithyroid activity nih.gov.

Furthermore, the ethyl substitution on the choline core may confer selectivity for specific subtypes of cholinergic receptors or other, as-yet-unidentified, binding sites. For instance, oxapium iodide, another quaternary ammonium iodide, acts as an anticholinergic agent by competitively inhibiting muscarinic acetylcholine receptors in smooth muscle patsnap.com. A systematic investigation using proteomic and transcriptomic approaches could uncover whether this compound has a unique binding profile and downstream effects compared to acetylcholine and other choline esters.

Table 2: Potential Uncharted Molecular Targets for this compound
Potential Target ClassSpecific ExamplesRationale for Investigation
Iodide TransportersSodium-Iodide Symporter (NIS), PENDRIN, ANO1The presence of the iodide ion may allow interaction with pathways involved in iodide homeostasis and thyroid function. nih.govnih.gov
Choline TransportersHigh-affinity choline transporter (CHT1)As a choline analog, it may compete with choline for uptake into neurons, affecting acetylcholine synthesis.
EnzymesCholine acetyltransferase (ChAT), Acetylcholinesterase (AChE)The O-ethyl structure may act as a substrate or inhibitor, altering the lifecycle of acetylcholine.
Receptor SubtypesNicotinic (nAChR) and Muscarinic (mAChR) Acetylcholine Receptor SubtypesThe ethyl group may confer selectivity for specific receptor subtypes not strongly targeted by endogenous acetylcholine. patsnap.com

Integration with Advanced In Vitro Organoid and Microfluidic Systems for Disease Modeling

The advent of organoid and "organ-on-a-chip" technologies provides an unprecedented opportunity to study the effects of compounds like this compound in a physiologically relevant context. These advanced 3D cell culture systems can recapitulate the complex architecture and function of human organs, bridging the gap between traditional 2D cell culture and in vivo studies researchgate.netnih.gov.

Microfluidic organoid-on-a-chip platforms enable precise control over the cellular microenvironment, including nutrient flow, oxygen levels, and mechanical stimuli nih.govmdpi.comresearchgate.net. Integrating this compound into these systems could facilitate:

Neurodegenerative Disease Modeling: In brain organoids, researchers could model conditions like Alzheimer's disease and investigate how this compound modulates neuronal activity, plaque formation, and cholinergic signaling. Microfluidic devices can enhance the maturation and functionality of these organoids nih.gov.

Gastrointestinal Studies: Using intestinal organoids, the impact of this compound on gut motility, epithelial barrier function, and the enteric nervous system can be assessed in detail.

Thyroid Function and Disease Modeling: Thyroid organoids could be used to directly study the influence of this compound on iodide uptake, thyroglobulin iodination, and hormone synthesis, providing mechanistic insights into its potential endocrine effects arxiv.org.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Multi-organ chips could be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives, offering valuable data for preclinical development nih.gov.

These advanced in vitro models will be instrumental in dissecting the compound's biological effects at the tissue and organ level with high fidelity.

Application in Chemical Biology and Neurobiology Research Tools

Building on the avenues described above, this compound and its derivatives have the potential to become valuable research tools in chemical biology and neurobiology. Their utility stems from their ability to probe and manipulate specific biological processes.

As a research tool, this compound could be used to:

Map Cholinergic Circuits: By attaching reporter molecules or using labeled versions for imaging, it could help trace the projections of cholinergic neurons and identify synapses.

Characterize Enzyme Function: It can serve as a non-canonical substrate to study the kinetics and substrate specificity of enzymes like choline acetyltransferase and acetylcholinesterase.

Modulate Ion Channels: Given its ionic nature, its effects on various ion channels, particularly those permeable to organic cations, could be explored.

Develop PET Radioligands: The synthesis of ¹¹C-labeled ethyl iodide is an established method for creating PET tracers researchgate.net. A similar approach could be used to synthesize [¹¹C]this compound for in vivo imaging of cholinergic pathways in the brain, aiding in the diagnosis and understanding of neurological disorders.

The development of a chemical toolbox based on the this compound scaffold will provide researchers with new instruments to dissect the complexities of neurobiology and cellular signaling.

Q & A

Q. How can researchers establish a reliable synthesis protocol for O-Ethylcholine iodide?

  • Methodological Answer: A robust synthesis protocol requires iterative optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) and validation through spectroscopic characterization (e.g., 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, mass spectrometry). Researchers should document procedural details, including purification steps (e.g., recrystallization or column chromatography) and yield calculations. Cross-referencing with established literature on analogous choline derivatives ensures methodological rigor. Experimental sections must adhere to reproducibility standards, such as specifying equipment calibration and batch-to-batch variability checks .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer: Key techniques include:
  • Chromatography: HPLC or GC-MS to assess purity and identify byproducts.
  • Spectroscopy: FT-IR for functional group verification and NMR for structural elucidation.
  • Elemental Analysis: Quantifying iodine content to confirm stoichiometry.
    Discrepancies in data should prompt re-evaluation of synthesis conditions or analytical parameters. For novel compounds, provide full spectral data and comparison with computational predictions (e.g., DFT simulations) to validate assignments .

Q. How should researchers design a literature review strategy to contextualize this compound within existing studies?

  • Methodological Answer: Use databases like PubMed, SciFinder, and Reaxys to identify peer-reviewed studies on choline analogs, focusing on synthesis routes, biological activity, and physicochemical properties. Apply the P-E/I-C-O framework to structure research questions:
  • Population (P): Target molecules or biological systems.
  • Exposure/Intervention (E/I): Chemical modifications or experimental treatments.
  • Comparison (C): Benchmark against unmodified choline or similar iodides.
  • Outcome (O): Measurable properties (e.g., stability, solubility).
    Prioritize primary sources and avoid over-reliance on reviews or preprints .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

  • Methodological Answer: Systematic error analysis is critical:

Replicate Experiments: Confirm reproducibility across independent syntheses.

Alternative Hypotheses: Consider tautomerization, solvent interactions, or degradation products.

Cross-Validation: Compare with computational models (e.g., NMR chemical shift predictions) or complementary techniques (e.g., X-ray crystallography).
Document unresolved discrepancies transparently and propose follow-up studies (e.g., variable-temperature NMR) .

Q. What methodologies optimize reaction yield and selectivity for this compound under varying conditions?

  • Methodological Answer: Employ Design of Experiments (DoE) to evaluate factors like:
  • Catalyst Load: Impact on reaction kinetics.
  • Solvent Polarity: Influence on intermediate stability.
  • Temperature Gradients: Effects on byproduct formation.
    Use response surface modeling to identify optimal conditions. For selectivity, incorporate kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological or material applications?

  • Methodological Answer: Integrate techniques from:
  • Biophysics: Surface plasmon resonance (SPR) to study receptor binding.
  • Materials Science: Thermogravimetric analysis (TGA) for thermal stability profiling.
  • Computational Chemistry: MD simulations to predict solvation behavior.
    Collaborative frameworks should define shared protocols for data harmonization, such as standardized buffer conditions or simulation parameters .

Q. What strategies ensure data integrity when reporting this compound’s physicochemical properties?

  • Methodological Answer:
  • Blind Analysis: Separate data collection and interpretation roles to reduce bias.
  • Open-Ended Questions: Include mandatory free-text responses in lab notebooks to capture unexpected observations (e.g., color changes, precipitates).
  • Attention Checks: Embed replicate measurements or internal standards (e.g., known melting points) to detect procedural drift.
    Raw datasets should be archived with metadata (e.g., instrument settings, ambient conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.